1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-5-carboxylic acid
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Overview
Description
2-(Oxan-4-ylmethyl)pyrazole-3-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features an oxan (tetrahydrofuran) group attached to the pyrazole ring, making it a unique and versatile molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(oxan-4-ylmethyl)pyrazole-3-carboxylic acid typically involves the following steps:
Formation of Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters under acidic conditions.
Introduction of Oxan Group: The oxan group can be introduced by reacting the pyrazole core with an appropriate epoxide, such as oxirane, in the presence of a base.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Oxan-4-ylmethyl)pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as pyrazole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxan group or the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, alcohols, and halides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed:
Oxidation Products: Pyrazole-3-carboxylic acid derivatives.
Reduction Products: Reduced pyrazole derivatives.
Substitution Products: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Oxan-4-ylmethyl)pyrazole-3-carboxylic acid has several scientific research applications across different fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new chemical reactions.
Biology: The compound can be used as a probe to study biological systems, particularly in enzyme inhibition studies.
Medicine: It has potential therapeutic applications, including the development of new drugs for various diseases.
Industry: The compound can be used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(oxan-4-ylmethyl)pyrazole-3-carboxylic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The molecular targets and pathways involved can vary, but often include interactions with specific proteins or enzymes.
Comparison with Similar Compounds
2-(Oxan-4-ylmethyl)pyrazole-3-carboxylic acid is unique due to its specific structural features, such as the presence of the oxan group. Similar compounds include:
Pyrazole-3-carboxylic acid: Lacks the oxan group.
Oxan-4-ylmethylamine: Contains the oxan group but lacks the pyrazole ring.
Pyrazole derivatives with different substituents: Various other pyrazole derivatives with different substituents at different positions on the ring.
Properties
Molecular Formula |
C10H14N2O3 |
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Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-(oxan-4-ylmethyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H14N2O3/c13-10(14)9-1-4-11-12(9)7-8-2-5-15-6-3-8/h1,4,8H,2-3,5-7H2,(H,13,14) |
InChI Key |
KEIAIMZFDCOSDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CN2C(=CC=N2)C(=O)O |
Origin of Product |
United States |
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